Debrisoquin

Hypertension Clinical Pharmacology Patient-Reported Outcomes

Debrisoquin sulfate is the gold-standard CYP2D6 probe substrate for pharmacogenetic phenotyping. Unlike guanethidine, it does not cause permanent neuronal degeneration, making it the safer choice for chronic sympathetic inhibition studies. Its reversible MAO-A/B inhibition enables clean acute mechanistic work. Request a quote for ≥98% purity powder to advance your polymorphic metabolism and neuropharmacology research.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 1131-64-2
Cat. No. B072478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebrisoquin
CAS1131-64-2
SynonymsDebrisoquin
Debrisoquine
Tendo
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=N)N
InChIInChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)
InChIKeyJWPGJSVJDAJRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Debrisoquin Sulfate: Adrenergic Neuron Blocker and CYP2D6 Probe Substrate for Pharmacogenetic Research [1]


Debrisoquin (also known as debrisoquine; CAS 1131-64-2 for the base, commonly supplied as the sulfate salt CAS 581-88-4) is a sympatholytic agent belonging to the adrenergic neuron-blocking drug class [1]. It acts by inhibiting the release of norepinephrine from postganglionic sympathetic nerve terminals, thereby reducing peripheral vascular resistance and lowering blood pressure [2]. Pharmacologically, it is closely related to guanethidine and bethanidine, though its structure and actions more closely resemble bethanidine [3]. Beyond its historical use in managing hypertension, debrisoquin has gained significant recognition as the prototypical probe substrate for assessing cytochrome P450 2D6 (CYP2D6) activity in vivo, making it a cornerstone tool in pharmacogenetic research for evaluating polymorphic drug metabolism [4]. It is also characterized by its ability to reversibly inhibit intraneuronal monoamine oxidase (MAO), contributing to its distinct pharmacological profile [5]. Vendors typically supply debrisoquin sulfate as a high-purity powder (e.g., ≥98%) suitable for in vitro and in vivo research applications .

Debrisoquin Differentiation: Why Adrenergic Neuron Blockers Are Not Interchangeable


Within the class of adrenergic neuron blockers, compounds such as guanethidine, bethanidine, bretylium, and debrisoquin share a common primary mechanism of action but exhibit critical differences in their secondary pharmacology, pharmacokinetic profiles, and long-term safety [1]. These distinctions mean that substituting one for another without careful consideration can lead to significant deviations in experimental outcomes or, historically, clinical efficacy and tolerability. For instance, while debrisoquin and guanethidine may achieve similar reductions in blood pressure, their duration of action, adverse effect profiles (particularly regarding gastrointestinal tolerability and the risk of permanent neuronal degeneration), and metabolic pathways differ markedly [2]. Furthermore, debrisoquin possesses unique biochemical properties, such as its competitive, reversible inhibition of MAO-A and MAO-B [3] and its well-defined role as a probe substrate for CYP2D6 genetic polymorphisms [4]. These specific attributes make debrisoquin indispensable for particular research applications where a guanethidine-like effect is required but with a safer neuronal profile or a defined metabolic signature. The following quantitative evidence provides a detailed, comparator-driven analysis of these critical differentiators.

Quantitative Evidence for Debrisoquin: Head-to-Head Performance and Unique Mechanisms


Equivalent Antihypertensive Efficacy but Superior Patient Preference vs. Guanethidine in Hypertension

In a crossover clinical trial involving 32 hypertensive patients, debrisoquine and guanethidine demonstrated equivalent efficacy in reducing both systolic and diastolic blood pressure [1]. However, patient tolerance and preference for debrisoquine were significantly higher. After three months of treatment with each drug, 18 patients (56%) preferred debrisoquine, compared to only 9 patients (28%) who preferred guanethidine; 5 patients (16%) expressed no preference [1]. This preference was observed despite the drugs' equal blood pressure-lowering effects, suggesting a more favorable side effect profile for debrisoquine in this cohort.

Hypertension Clinical Pharmacology Patient-Reported Outcomes

Potent, Competitive, and Reversible Inhibition of MAO-A and MAO-B Enzymes

Debrisoquin (DEB) is a potent, competitive, and reversible inhibitor of both isoforms of monoamine oxidase, with a marked selectivity for the MAO-A subtype. In enzymatic assays using highly purified human enzymes, debrisoquin inhibited placental MAO-A with a Ki value of 0.5 µM and liver MAO-B with a Ki value of 8.8 µM [1]. This represents an 18-fold greater affinity for the A form of the enzyme [1]. The inhibition is characterized as competitive and reversible, which is a critical distinction from the irreversible inhibition caused by classic MAO inhibitors [1].

Monoamine Oxidase Enzymology Neuropharmacology In Vitro Assay

Absence of Adrenergic Neuron Degeneration Following Prolonged Treatment

Prolonged treatment with high doses of debrisoquin in rats (100-110 mg/kg i.p. for 6 to 11 weeks) did not induce permanent functional impairment or structural degeneration of peripheral adrenergic neurons [1]. While acute pharmacological effects such as decreased norepinephrine content and reduced nerve stimulation response were observed, these changes were completely reversible upon discontinuation of the drug [1]. This is a critical differentiator from other adrenergic neuron blocking agents such as guanethidine, bretylium, and guanacline, all of which have been reported to cause serious alterations or destruction of these neurons under similar conditions [1].

Neurotoxicity Adrenergic System Histopathology Long-Term Safety

Shorter Duration of Action and Reduced Diarrhea Compared to Guanethidine

Clinical and pharmacological reviews consistently note that debrisoquin, along with bethanidine, possesses a shorter duration of action than guanethidine [1]. This shorter half-life is associated with a more flexible dosing regimen. More importantly, debrisoquin is characterized by a lower incidence of the severe diarrhea that is a well-known and troublesome side effect of guanethidine therapy [1]. A separate study indicated that both debrisoquine and guanethidine had a significantly greater negative chronotropic effect than bethanidine, highlighting nuanced differences even within the class [2].

Pharmacokinetics Adverse Effects Comparative Pharmacology Sympatholytics

The Prototypical Probe Substrate for CYP2D6 Pharmacogenetic Phenotyping

Debrisoquin's 4-hydroxylation is the definitive reaction for phenotyping the polymorphic cytochrome P450 enzyme CYP2D6 [1]. The population distribution of debrisoquine metabolic ratio (MR) clearly distinguishes poor, extensive, and ultrarapid metabolizer phenotypes. Approximately 7% of Caucasians are poor metabolizers (PMs) due to deficient CYP2D6 alleles, while only about 1% of East Asians fall into this category [2]. Conversely, ultrarapid metabolizers (UMs), often possessing duplicated or amplified CYP2D6 genes, represent about 1% of the population and 40% of subjects with a very low MR (≤0.1) [3]. This well-characterized genetic polymorphism has profound implications for the metabolism of over 65% of commonly prescribed drugs, making debrisoquin an indispensable tool for pre-clinical and clinical pharmacogenetic investigations [4].

Pharmacogenetics CYP2D6 Drug Metabolism Personalized Medicine

Reversible Intraneuronal MAO Inhibition Distinct from Non-Selective MAO Inhibitors

Fluorescence histochemistry studies in rat iris indicate that debrisoquin acts as a reversible intraneuronal monoamine oxidase (MAO) inhibitor [1]. Unlike nialamide, a classical irreversible MAO inhibitor, the effects of debrisoquin and bretylium were more transient and could be reduced by pretreatment with tricyclic antidepressants like desmethylimipramine [1]. This suggests that their MAO inhibition depends on active neuronal uptake and accumulation. Furthermore, debrisoquin was found to be 10 times more potent than nialamide in these assays [1]. This mechanism is separable from its neuron-blocking activity and contributes to its unique pharmacological signature.

Monoamine Oxidase Neuronal Uptake Mechanism of Action Fluorescence Histochemistry

Procurement-Driven Applications: When Debrisoquin is the Optimal Choice


Pharmacogenetic CYP2D6 Phenotyping and Drug Metabolism Studies

Debrisoquin is the gold standard probe substrate for characterizing CYP2D6 activity. This application is its most prominent modern use case [1]. Researchers should select debrisoquin for in vivo or in vitro studies designed to determine an individual's or a population's metabolizer phenotype (poor, extensive, or ultrarapid) [1]. This is critical in early-phase clinical trials for drugs known to be CYP2D6 substrates to predict potential variability in drug exposure, efficacy, and toxicity [2]. Its well-defined metabolism to 4-hydroxydebrisoquine allows for robust and validated analytical measurement in biological fluids, providing a clear, quantitative metabolic ratio [3].

In Vivo Studies of Reversible Sympathetic Blockade Without Neurotoxicity

For long-term animal studies examining the effects of chronic sympathetic inhibition, debrisoquin is the preferred adrenergic neuron blocker. Evidence demonstrates that unlike guanethidine, bretylium, or guanacline, prolonged treatment with debrisoquin does not lead to permanent structural damage or degeneration of peripheral adrenergic neurons [4]. This reversible profile is crucial for experiments requiring a drug washout period to restore baseline sympathetic function, for longitudinal studies where neuroanatomical integrity must be preserved, or for protocols where neurotoxicity would be an unacceptable confounding variable [4].

Investigating MAO-A and MAO-B Pharmacology with a Reversible Inhibitor

Debrisoquin is a valuable tool compound for investigating the role of monoamine oxidase in physiological and pathological processes. Its competitive and reversible inhibition of both MAO-A (Ki = 0.5 µM) and MAO-B (Ki = 8.8 µM) allows for the study of MAO function without the permanent enzyme inactivation caused by classic MAO inhibitors [5]. This property is particularly useful for acute experiments where short-term, titratable MAO inhibition is desired, and for studies seeking to differentiate the acute pharmacological effects of MAO inhibition from the downstream consequences of long-term enzyme suppression [5].

Reference Compound for Adrenergic Neuron Blocker Comparative Studies

In pharmacological research focused on the sympathetic nervous system, debrisoquin serves as a key reference compound for comparative studies within the adrenergic neuron blocker class. Its profile is distinct from other class members like guanethidine (which causes neuronal degeneration and severe diarrhea) and bethanidine (which differs in its negative chronotropic effects) [6][7]. Therefore, when screening novel sympatholytic agents or investigating the structure-activity relationships of this drug class, including debrisoquin in the panel of comparators provides a critical benchmark for evaluating novel compounds against an agent with a well-characterized profile of reversible action, MAO inhibition, and reduced toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Debrisoquin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.